Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a central thiazole ring substituted with an ethyl carbamate group at position 2 and a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl moiety at position 2. The 2,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance hydrogen-bonding interactions and modulate lipophilicity.
Properties
IUPAC Name |
ethyl N-[4-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-16(21)19-15-17-10(9-25-15)7-14(20)18-12-6-5-11(22-2)8-13(12)23-3/h5-6,8-9H,4,7H2,1-3H3,(H,18,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHAPDMQNWGAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Attachment of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the amino group of the thiazole attacks the electrophilic carbon of the 2,4-dimethoxyphenyl halide.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes.
Biological Research: The compound can be used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific enzymes or receptors. The thiazole ring and carbamate group are crucial for binding to the active site of target enzymes, potentially inhibiting their activity. This inhibition can disrupt essential biological pathways in microorganisms, leading to their death or reduced virulence.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate and analogous compounds:
Key Observations :
Structural Variations: The target compound’s 2,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., bromophenyl , chloroethylphenyl ), which may reduce its metabolic stability but improve target binding via hydrogen bonding.
Synthesis :
- The target compound’s synthesis likely parallels methods for ethyl carbamate derivatives, such as coupling hydrazides with thioglycolic acid intermediates (as in ).
- Click chemistry in enables modular assembly but requires specialized reagents compared to traditional carbamate coupling.
Physical Properties :
- Melting points (MP) for thiazole-carbamates range widely (195–240°C), influenced by substituent bulk and crystallinity. The target compound’s MP is expected within this range.
Biological Activity :
- Carbamate-thiazole hybrids in show kinase inhibition and pesticidal activity. The dimethoxyphenyl group may enhance CNS penetration or antimicrobial action, though specific data are lacking.
Research Findings and Implications
- Metabolism : Ethyl carbamates are prone to hydrolysis in vivo, but the dimethoxyphenyl group may slow degradation compared to more polar substituents .
- Drug Likeness : The compound’s molecular weight (~393 g/mol) and moderate lipophilicity (predicted LogP ~2.5) align with Lipinski’s criteria for oral bioavailability, contrasting with bulkier triazole-containing analogs .
Biological Activity
Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring, an ethyl carbamate moiety, and a substituted phenyl group, which collectively contribute to its pharmacological properties. This article synthesizes available data on its biological activity, including antimicrobial, antitumor, and anti-inflammatory effects.
Chemical Structure and Properties
The structural formula of this compound can be broken down into several key components:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Carbamate Group : Enhances the compound's reactivity and biological activity.
- Substituted Phenyl Group : The presence of methoxy groups may influence the compound's interaction with biological targets.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. This compound may exhibit similar effects due to its structural features. Studies suggest that compounds with thiazole rings can inhibit bacterial growth by targeting specific metabolic pathways or enzymes critical for bacterial survival .
Antitumor Activity
Research indicates that thiazole derivatives have significant antitumor potential. For instance, compounds similar to ethyl carbamate have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analyses reveal that modifications in the phenyl ring and the presence of electron-donating groups enhance antitumor activity. In vitro studies have demonstrated that certain thiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development .
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A-431 | 1.98 ± 1.22 | Induces apoptosis |
| Compound 2 | HT29 | < 1.61 | Inhibits tubulin polymerization |
Anti-inflammatory Activity
Thiazole derivatives also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This compound may modulate inflammatory responses by interfering with signaling pathways involved in inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole-containing compounds:
- Anticonvulsant Activity : A study examined a series of thiazole-integrated compounds for anticonvulsant effects, revealing that specific substitutions on the thiazole ring significantly enhanced activity against seizures .
- Cytotoxicity Against Cancer Cells : In a comparative analysis of various thiazole derivatives, it was found that those with methoxy substitutions exhibited higher cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .
- Mechanistic Studies : Molecular dynamics simulations have shown that certain thiazole derivatives interact with target proteins primarily through hydrophobic contacts, which is crucial for their biological efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl (4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling thiazole intermediates with carbamate-forming reagents under controlled conditions. For example, microwave-assisted synthesis (70–100°C, 2–4 hours) with catalysts like 4-(dimethylamino)pyridine (DMAP) can enhance yield and selectivity . Purity validation requires HPLC (≥95% purity) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Thin-layer chromatography (TLC) is recommended for real-time monitoring of intermediates .
Q. What preliminary biological screening assays are recommended to evaluate this compound’s activity?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or Alamar Blue) using cancer cell lines (e.g., HepG2) to assess IC values. Parallel testing in non-cancerous cells (e.g., HEK293) evaluates selectivity. Oxidative stress markers (ROS, glutathione depletion) should be quantified via fluorescence probes (e.g., DCFH-DA) to probe mechanisms observed in structural analogs .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should include:
- Temperature : -20°C for long-term storage (≥6 months) vs. 4°C for short-term (≤1 month).
- Solvent : DMSO (10 mM stock) with desiccants to prevent hydrolysis.
- pH : Avoid extremes (pH <3 or >10) to minimize carbamate degradation. Monitor via LC-MS quarterly .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) against targets like chitin synthase (for insecticidal activity) or human kinases (e.g., EGFR) can predict binding affinities. MD simulations (GROMACS) over 100 ns assess dynamic interactions, focusing on hydrogen bonds with the thiazole ring and carbamate moiety . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding constants () .
Q. What strategies resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer : Perform meta-analysis of existing data (e.g., antimicrobial vs. anticancer activities) using cheminformatics tools (RDKit, KNIME). Key factors:
- Substituent Effects : Fluorine at the 3,4-position () enhances metabolic stability vs. methoxy groups () improving solubility.
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to minimize inter-lab discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer : Design analogs via:
- Core Modifications : Replace thiazole with oxazole or pyridine rings.
- Side Chains : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance target affinity.
Test analogs in parallel using high-throughput screening (HTS) and correlate results with computed descriptors (logP, polar surface area) .
Safety and Hazards
Q. What safety protocols are advised given the lack of toxicity data?
- Methodological Answer : Assume Grade 2 hazard (moderate risk). Use PPE (gloves, goggles), work in a fume hood, and employ spill kits with activated charcoal. Toxicity prediction tools (e.g., ProTox-II) estimate LD >300 mg/kg (oral, rat), but in vivo studies (OECD 423) are mandatory for confirmation .
Mechanistic Insights
Q. How does the dimethoxyphenyl group influence target binding?
- Methodological Answer : The 2,4-dimethoxy substituents engage in π-π stacking with aromatic residues (e.g., Phe506 in EGFR) and hydrogen bonding via methoxy oxygen. Compare with mono-methoxy analogs using free energy calculations (MM-PBSA) to quantify contribution (~2.3 kcal/mol stabilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
